3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid
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Overview
Description
3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a chlorothiophene ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
The synthesis of 3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chlorothiophene derivative.
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.
Coupling Reaction: The protected amino acid is then coupled with the chlorothiophene derivative under suitable conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its stability and reactivity.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The chlorothiophene ring can interact with various biological targets, influencing their activity and function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can be compared with other similar compounds, such as:
3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: This compound has a bromophenyl ring instead of a chlorothiophene ring, leading to different reactivity and applications.
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(benzyl)propanoic acid: This compound has a benzyl group instead of a chlorothiophene ring, affecting its chemical properties and uses.
The uniqueness of 3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in its specific structure, which combines the reactivity of the chlorothiophene ring with the protective properties of the Fmoc group, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C22H18ClNO4S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-(5-chlorothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H18ClNO4S/c23-20-10-13(12-29-20)9-19(21(25)26)24-22(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,24,27)(H,25,26) |
InChI Key |
IFICZWFJZNSDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC(=C4)Cl)C(=O)O |
Origin of Product |
United States |
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